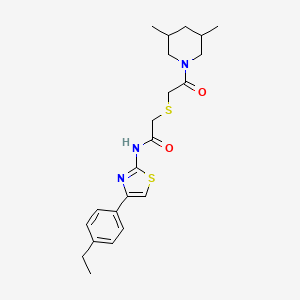

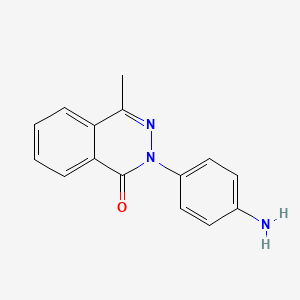

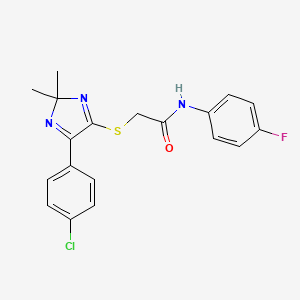

2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a chemical compound that has been found to have significant potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Applications De Recherche Scientifique

Potential Antioxidant Activity and Effect on Lipid Peroxidation

Research indicates that compounds similar to 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride, specifically cannabinoid receptor ligands, may have antioxidant capabilities. A study explored the effects of CB1 receptor ligands on spontaneous lipid peroxidation and antioxidant defense systems in rat brains, suggesting that these compounds could potentially contribute beneficial effects through their antioxidant activity (Tsvetanova et al., 2006).

Role in Cancer Research

Another avenue of research involves the investigation of pyrazole derivatives, such as the Aurora kinase inhibitor, which includes structurally similar compounds and may offer a pathway for cancer treatment. The detailed study on this inhibitor outlines its potential utility in inhibiting Aurora A, a protein kinase involved in cell division, thereby suggesting its usefulness in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Development of New Synthetic Methodologies

Research into the facile one-pot syntheses of pyrazolyl-substituted and pyrazolofused pyridines reveals the chemical versatility and potential for creating novel compounds with diverse biological activities. This synthesis approach, which incorporates catalytic amounts of piperidine, demonstrates the chemical utility of pyrazole derivatives in constructing complex molecules, potentially leading to new drugs and materials (Latif et al., 2003).

Anticancer Activity of Pyrazole Derivatives

The exploration of new compounds for anticancer activity is a critical area of research, and pyrazole derivatives have shown promise. A study on microwave-assisted synthesis of polysubstituted 4H-pyran derivatives highlights the discovery of compounds with significant anticancer potential against various human cancer cell lines, suggesting the therapeutic potential of pyrazole-based compounds in oncology (Hadiyal et al., 2020).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, such as 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, illustrate the ongoing efforts to expand the chemical space of pyrazole derivatives. These efforts not only contribute to the fundamental understanding of chemical properties but also open up new avenues for the development of drugs and materials with tailored functionalities (Kariuki et al., 2022).

Propriétés

IUPAC Name |

2-(2-methyl-5-piperidin-4-ylpyrazol-3-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.2ClH/c1-14-10(4-7-15)8-11(13-14)9-2-5-12-6-3-9;;/h8-9,12,15H,2-7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYTZYPNJLSSTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCNCC2)CCO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2806298.png)

methanone](/img/structure/B2806303.png)

![[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2806306.png)

![5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2806312.png)

![Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2806318.png)